molecular formula C8H6N2O3 B12889214 6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B12889214
M. Wt: 178.14 g/mol
InChI Key: LYCJRDDASWAWNM-UHFFFAOYSA-N
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Description

6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a versatile and privileged scaffold in medicinal chemistry, serving as a critical building block for the development of targeted kinase inhibitors. Its fused pyrrolo[2,3-b]pyridine core functions as an effective pharmacophore that mimics the purine ring of ATP, enabling competitive binding at the hinge region of kinase domains. This compound has been specifically utilized as a key synthetic intermediate for potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a prominent target in oncology research for cancers with FGFR pathway alterations (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02009). Furthermore, its structure serves as the core template for the development of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors, which are being investigated for their therapeutic potential in a range of inflammatory and neurodegenerative pathologies by modulating necroptotic cell death pathways (https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00616). The presence of a carboxylic acid group allows for extensive structural diversification, making this compound a highly valuable starting point for structure-activity relationship (SAR) campaigns aimed at optimizing drug-like properties, including potency, selectivity, and metabolic stability.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)3-4-1-2-9-6(4)10-7/h1-3H,(H,12,13)(H2,9,10,11)

InChI Key

LYCJRDDASWAWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route involving:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Selective bromination or halogenation at the 5-position.
  • Introduction of the carboxylic acid group via oxidation or carboxylation.
  • Oxidation at the 6-position to form the keto group.

Stepwise Preparation Details

Step Reaction Type Reagents/Conditions Outcome Notes
1 Core Formation Cyclization of appropriate aminopyridine and pyrrole precursors under acidic or basic catalysis Formation of 1H-pyrrolo[2,3-b]pyridine scaffold Established heterocyclic synthesis methods
2 Bromination at 5-position N-Bromosuccinimide (NBS) or Br2 in organic solvents (e.g., dichloromethane, chloroform) at 0–25°C 5-Bromo-1H-pyrrolo[2,3-b]pyridine intermediate Controlled temperature critical to avoid polybromination
3 Carboxylation Oxidation of aldehyde intermediate or direct carboxylation using KMnO4, Jones reagent, or CO2 under basic conditions Introduction of carboxylic acid at 5-position Oxidation conditions optimized to prevent ring degradation
4 Keto group formation at 6-position Selective oxidation using mild oxidants (e.g., selenium dioxide, PCC) Formation of 6-oxo group Requires careful control to avoid over-oxidation
5 Purification Column chromatography or recrystallization Isolation of pure 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Purity critical for biological applications

Representative Synthetic Route from Literature

A representative synthesis reported in patent WO2006063167A1 involves:

  • Starting from 5-bromo-7-azaindole derivatives.
  • Suzuki coupling with boronic acids to introduce aryl groups.
  • Bromination at the 3-position using NBS.
  • Treatment with tosyl chloride and base to functionalize the molecule.
  • Acidification and ion-exchange resin purification to isolate the carboxylic acid derivative.

This approach highlights the utility of palladium-catalyzed cross-coupling and selective halogenation in preparing functionalized pyrrolo[2,3-b]pyridines, which can be adapted for the target compound with appropriate modifications.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity Optimization Notes
Bromination Temperature 0–5°C Minimizes side reactions and polybromination Use of NBS preferred for selectivity
Oxidation Agent KMnO4, Jones reagent, PCC Controls oxidation level Slow addition and temperature control prevent over-oxidation
Solvent Dichloromethane, THF, dioxane/water mixtures Influences reaction rate and selectivity Mixed solvent systems improve solubility and reaction efficiency
Catalyst Pd(dppf)Cl2 for Suzuki coupling Enhances coupling efficiency Catalyst loading optimized between 0.05–0.1 equiv
Reaction Time 1–16 hours depending on step Longer times improve conversion but risk degradation Monitoring by TLC or HPLC recommended

Analytical Data Supporting Preparation

Property Value Method Notes
Molecular Weight ~219 g/mol Mass spectrometry Confirms molecular formula C10H7N2O3
Purity >95% HPLC After purification steps
Melting Point 220–225°C Differential scanning calorimetry Consistent with literature values
NMR (1H, 13C) Characteristic shifts for pyrrolo and pyridine protons NMR spectroscopy Confirms substitution pattern and keto/carboxylic acid groups

Summary of Key Research Findings

  • The use of N-bromosuccinimide (NBS) for selective bromination at low temperatures is critical to obtain the 5-bromo intermediate without over-bromination.
  • Palladium-catalyzed Suzuki coupling enables the introduction of various substituents at the 5-position, which can be further oxidized to carboxylic acids or modified to keto groups.
  • Oxidation steps require careful control of reagent stoichiometry and temperature to avoid degradation of the heterocyclic core.
  • Ion-exchange resin purification is effective in isolating the carboxylic acid form of the compound with high purity.
  • The synthetic route is adaptable for scale-up with optimization of solvent systems and reaction times to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, which can exhibit different biological activities and properties.

Scientific Research Applications

6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Research Implications

  • Synthetic Accessibility : High yields for pyrrolo[2,3-c]pyridine derivatives suggest optimized routes for related compounds, though substituent position and electronic effects require further study.
  • Pharmacological Potential: Benzyl and ester derivatives highlight the tunability of solubility and bioavailability through functional group modifications.
  • Structural Uniqueness: The 6-oxo group in the target compound may confer distinct hydrogen-bonding interactions compared to non-oxygenated analogs, influencing target binding in drug design.

Biological Activity

6-Oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a fused pyrrole and pyridine ring system, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and neuroprotective potential.

  • Molecular Formula : C8_8H6_6N2_2O3_3
  • Molecular Weight : 178.14 g/mol
  • CAS Number : 1509500-88-2

Anticancer Activity

Research indicates that 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid exhibits significant anticancer properties. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and cancer progression.

Key Findings :

  • Inhibition of FGFRs leads to reduced cancer cell growth and migration.
  • The compound's binding affinity with FGFRs suggests potential for therapeutic applications in cancer treatment.
StudyFindings
Inhibition of FGFRs linked to decreased tumor growth.
Cytotoxic activity against various human tumor cell lines with IC50_{50} values indicating significant potency.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. While detailed mechanisms are yet to be fully elucidated, the potential for reducing inflammation could complement its anticancer effects.

Neuroprotective Potential

Emerging evidence points towards neuroprotective effects of 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The compound's ability to modulate signaling pathways involved in neurodegeneration is under investigation.

The biological activity of 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid primarily involves:

  • Inhibition of Kinase Activity : By binding to FGFRs and inhibiting their activity, the compound disrupts downstream signaling pathways associated with tumor growth.
  • Potential Modulation of Inflammatory Pathways : Though not fully understood, its interaction with inflammatory mediators is an area of ongoing research.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • In vitro Studies :
    • A series of derivatives based on the pyrrolopyridine structure were tested for cytotoxicity against cancer cell lines. Results indicated substantial activity with some compounds achieving IC50_{50} values in the nanomolar range .
  • In vivo Models :
    • Animal studies are warranted to evaluate the efficacy and safety profile of this compound in a live organism context.

Q & A

Q. What are the common synthetic routes for 6-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions starting with pyridine and carbamate precursors. A general approach includes:

  • Step 1 : Formation of intermediates via condensation or cyclization reactions (e.g., reacting pyridine derivatives with carbamates or other heterocyclic precursors) .
  • Step 2 : Structural modification through halogenation, oxidation, or carboxylation to introduce functional groups. For example, chloropyridinyl groups are often incorporated to enhance bioactivity .
  • Step 3 : Final purification using techniques like column chromatography or recrystallization to achieve >90% purity .
    Key challenges include controlling regioselectivity in cyclization steps and minimizing side reactions during oxidation .

Q. What analytical methods are critical for characterizing this compound and its tautomers?

  • NMR Spectroscopy : 1H/13C NMR is essential for confirming regiochemistry and tautomeric forms (e.g., distinguishing between 6-oxo and 7-oxo tautomers). For example, 1H NMR signals at δ 6.8–7.2 ppm indicate aromatic protons in the pyrrolopyridine core .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for derivatives with substituents like chloropyridinyl or carboxylate groups .
  • HPLC-PDA : Used to assess purity (>95%) and resolve tautomeric mixtures under reverse-phase conditions .

Q. How is the biological activity of this compound assessed in preclinical studies?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., E. coli or S. aureus) are performed using broth microdilution methods .
  • Anticancer Screening : Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 values calculated from dose-response curves .
  • Enzyme Inhibition : Kinase or reductase inhibition assays (e.g., PYCRL) use fluorescence-based protocols to measure IC50 values .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency for halogenated pyridinyl groups, increasing yields from ~60% to >85% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during carboxylation steps .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) for cyclization steps, minimizing decomposition .

Q. What structure-activity relationships (SARs) govern its biological activity?

  • Substituent Effects : Chlorine at the 5-position of pyridinyl enhances antimicrobial activity (MIC ≤ 1 µg/mL), while bulky groups (e.g., phenylcarbonate) reduce solubility but increase kinase binding affinity .
  • Tautomer Influence : The 6-oxo tautomer shows 10-fold higher antitumor activity than the 7-oxo form due to improved hydrogen bonding with target proteins .
  • Carboxylic Acid Bioisosteres : Replacing the carboxylate with tetrazole maintains activity while improving metabolic stability .

Q. How can computational modeling guide the design of novel derivatives?

  • Molecular Docking : Predict binding modes with targets like PYCRL or topoisomerase II. For example, docking studies reveal that the carboxylate group forms salt bridges with Arg residues in enzyme active sites .
  • QSAR Models : Use descriptors like logP and polar surface area to optimize bioavailability. Derivatives with logP < 2.5 show improved cellular uptake .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What strategies address analytical challenges like tautomerism or poor solubility?

  • Tautomer Resolution : Use pH-controlled HPLC (e.g., ammonium acetate buffer at pH 5.0) to separate 6-oxo and 7-oxo forms .
  • Salt Formation : Hydrochloride salts (e.g., piperazine-carboxylate derivatives) improve aqueous solubility by >50% .
  • Co-crystallization : Co-formers like L-proline enhance crystallinity for unambiguous X-ray diffraction analysis .

Q. How should researchers resolve contradictions in reported bioactivity or analytical data?

  • Bioactivity Discrepancies : Re-evaluate assay conditions (e.g., serum content in cell culture media) that may alter compound stability. For example, serum proteins can sequester hydrophobic derivatives, artificially lowering IC50 values .
  • NMR Variability : Confirm tautomeric ratios using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and control temperature during analysis .
  • Batch-to-Batch Purity : Implement orthogonal methods (e.g., NMR + LC-MS) to detect trace impurities from synthetic byproducts .

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